[2-(cyclopent-1-en-1-yl)ethynyl]trimethylsilane
CAS No.: 17873-33-5
Cat. No.: VC11476047
Molecular Formula: C10H16Si
Molecular Weight: 164.32 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17873-33-5 |
|---|---|
| Molecular Formula | C10H16Si |
| Molecular Weight | 164.32 g/mol |
| IUPAC Name | 2-(cyclopenten-1-yl)ethynyl-trimethylsilane |
| Standard InChI | InChI=1S/C10H16Si/c1-11(2,3)9-8-10-6-4-5-7-10/h6H,4-5,7H2,1-3H3 |
| Standard InChI Key | STCGGKZKNJVQGA-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C#CC1=CCCC1 |
Introduction
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The most reliable route involves a Sonogashira coupling between trimethylsilylacetylene and a cyclopentenyl halide (e.g., 1-bromocyclopent-1-ene). As demonstrated in syntheses of analogous aryl ethynylsilanes :
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Reagents:
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Trimethylsilylacetylene (2.1 equiv)
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1-Bromocyclopent-1-ene (1.0 equiv)
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Pd(PPh₃)₄ (3 mol%)
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CuI (5 mol%)
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Triethylamine (base)
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THF (solvent)
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Procedure:
This method yields the target compound in >90% purity, with the TMS group intact.
Physicochemical Properties
Spectral Characteristics
Stability and Reactivity
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Thermal stability: Decomposes above 200°C, releasing trimethylsilanol.
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Moisture sensitivity: Hydrolyzes slowly in aqueous media to form cyclopentenyacetylene .
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Radical reactivity: The alkyne acts as a diradical acceptor in cascade cyclizations .
Applications in Organic Synthesis
Transition-Metal-Catalyzed Couplings
The TMS group serves as a protecting group for terminal alkynes, enabling regioselective Sonogashira reactions. For example:
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Deprotection: TBAF in THF removes TMS, yielding free alkynes .
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Cross-coupling: Reacts with aryl halides under Pd catalysis to form conjugated enynes .
Radical Cascade Additions
In electrochemical setups, the compound participates in 1,4-diene formation via radical intermediates. A proposed mechanism involves:
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Anodic oxidation of carboxylic acids to radicals.
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Cyclization with the alkyne to form cyclopentene-fused products .
Cycloadditions
The strained cyclopentene ring facilitates [2+2] and [4+2] cycloadditions with dienophiles (e.g., tetrazines), enabling access to polycyclic architectures.
Future Directions
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Electrosynthetic optimization: Scaling up the electrochemical method for industrial applications .
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Heterocycle synthesis: Exploiting the cyclopentene moiety in Diels-Alder reactions to access bioactive molecules.
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Photoredox catalysis: Leveraging the alkyne’s redox potential in light-mediated transformations.
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